![molecular formula C16H11F3N2O B2982203 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone CAS No. 400078-62-8](/img/structure/B2982203.png)
2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone involves various strategies. For instance, the trifluoromethoxylation of alkyl halides has been achieved using (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . Another approach involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone are diverse. For instance, nucleophilic trifluoromethoxylation of alkyl halides has been reported . Additionally, the synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Solvent Effects
The synthesis of quinazolinones, including variants similar to 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone, demonstrates the impact of solvents and catalysts on yields. In the study by Satheesh et al. (2022), the use of 1-butyl-1,2,4-triazolium trifluoroacetate as a catalyst in various solvents revealed that polar protic solvents like water, ethanol, and methanol stabilize ionic intermediates, resulting in higher yields. This study illustrates the importance of solvent selection in the synthesis of quinazolinones, highlighting that green solvents can be effective in optimizing product yields (Satheesh, Gokuldas, Gayathri, & Kandasamy, 2022).
Antiviral and Antimicrobial Properties
Quinazolinones, such as 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone, have been investigated for their antiviral and antimicrobial properties. Gao et al. (2007) synthesized 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives and evaluated their antiviral activities. These compounds exhibited moderate to good activity, demonstrating the potential of quinazolinone derivatives as antiviral agents (Gao, Cai, Yan, Song, Gao, & Chen, 2007). Furthermore, Yan et al. (2016) developed novel quinazolinone derivatives with a 1,2,4-triazolylthioether moiety, showing significant antimicrobial activities against various pathogens. This research underscores the role of quinazolinones in developing new antimicrobial agents (Yan, Lv, Du, Gao, Huang, & Bao, 2016).
Anticancer Activity
Quinazolinone derivatives have also been explored for their potential anticancer properties. Joseph et al. (2010) synthesized novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and assessed their in vitro and in vivo anticancer activities, demonstrating the efficacy of these compounds against various cancer cell lines. This study provides a foundation for further exploration of quinazolinones as anticancer agents (Joseph, Pai, Srinivasan, Kedar, Thomas, Jessy, & Singla, 2010).
Novel Synthesis Methods
Advancements in the synthesis of quinazolinones, including eco-friendly approaches and novel catalytic methods, are crucial for expanding their applications in medicinal chemistry. Heravi et al. (2009) reported a green synthesis method for 4(3H)-quinazolinones using silica-supported Preyssler nanoparticles under ultrasonic irradiation, offering a more sustainable and efficient synthesis pathway (Heravi, Sadjadi, Sadjadi, Oskooie, & Bamoharram, 2009).
Eigenschaften
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)11-5-3-4-10(8-11)9-14-20-13-7-2-1-6-12(13)15(22)21-14/h1-8H,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMVPUSQVISCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

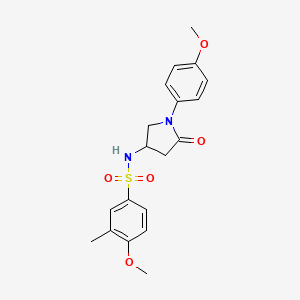
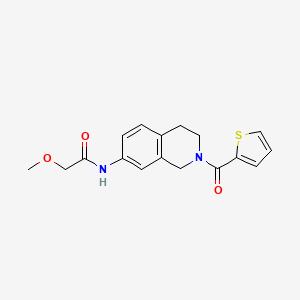
![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine](/img/structure/B2982129.png)
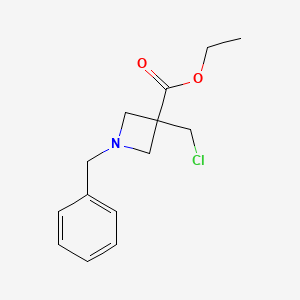


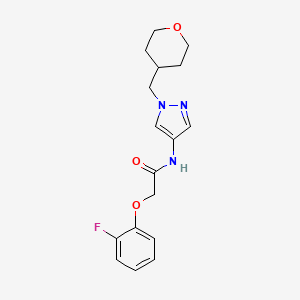
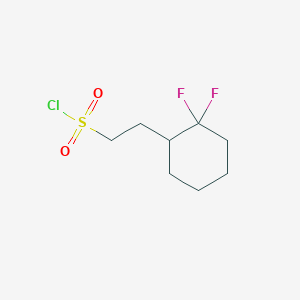
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2982138.png)
![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)

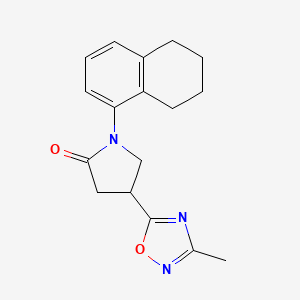
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2982143.png)